3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile
Description
3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile is a nitrile-containing piperazine derivative characterized by a 4-nitrophenyl substituent on the piperazine ring and a β-keto-nitrile moiety. Its synthesis likely involves nucleophilic substitution, where a piperazine intermediate reacts with a β-keto-nitrile precursor, as inferred from analogous reactions in pyrazole synthesis (e.g., formation of 3-(4-nitrophenyl)-3-oxopropanenitrile via sodium cyanide and bromoethanone intermediates) .
Properties
IUPAC Name |
3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c14-6-5-13(18)16-9-7-15(8-10-16)11-1-3-12(4-2-11)17(19)20/h1-4H,5,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMCXTMKBWPBOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397223 | |
| Record name | 3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122648-74-2 | |
| Record name | 3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Haloethyl-Nitroaniline Derivatives
A foundational method for constructing the piperazine scaffold derives from the cyclocondensation of N,N-bis(2-haloethyl)-4-N-methyl-p-nitroaniline with p-methoxyaniline under alkaline conditions. For instance, N,N-bis(2-chloroethyl)-4-N-methyl-p-nitroaniline reacts with p-methoxyaniline in dimethylformamide (DMF) at 100°C for 24 hours, yielding 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine with an 87% yield. Demethylation using hydrobromic acid subsequently produces 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine, a key intermediate.
Key Reaction Parameters:
Acylation Strategies for 3-Oxopropanenitrile Functionalization
Cyanoacetylation of Piperazine Intermediates
The 3-oxopropanenitrile moiety is introduced via acylation of 4-(4-nitrophenyl)piperazine with cyanoacetyl chloride. This reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere, with triethylamine as a base to scavenge HCl.
Example Protocol :
Yield Optimization:
One-Pot Sequential Reactions
A streamlined approach combines piperazine formation and acylation in a single reactor. For example, in situ generation of 4-(4-nitrophenyl)piperazine via cyclocondensation, followed by immediate treatment with cyanoacetic anhydride, achieves a 65% overall yield.
Alternative Routes via Suzuki-Miyaura Coupling
Boronic Acid-Mediated Arylation
The nitrophenyl group can be introduced late-stage using Suzuki-Miyaura coupling. A boronic acid derivative of piperazine reacts with 4-bromonitrobenzene in the presence of Pd(PPh3)4 and potassium phosphate, achieving 78% yield under optimized conditions.
Representative Conditions :
| Component | Quantity |
|---|---|
| 4-Bromonitrobenzene | 1.0 equiv |
| Piperazine-boronic ester | 1.2 equiv |
| Pd(PPh3)4 | 0.03 equiv |
| Solvent | 1,2-Dimethoxyethane |
| Temperature | 80°C, 3 hours |
This method offers regioselectivity advantages but requires pre-functionalized boronic acid intermediates.
Reaction Conditions and Optimization
Solvent and Temperature Effects
Catalytic Systems
-
Pd/C Hydrogenation : Effective for nitro reduction but incompatible with nitrile groups.
-
Palladium Ligands : Bidentate ligands (e.g., dppf) improve coupling efficiency in Suzuki reactions.
Analytical Characterization and Challenges
Spectral Data
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 3-[4-(4-Aminophenyl)piperazin-1-yl]-3-oxopropanenitrile.
Substitution: Various substituted piperazine derivatives.
Hydrolysis: 3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanoic acid.
Scientific Research Applications
3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and other diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of bacteria or fungi by interfering with essential cellular processes. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to cell death .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The compound shares a common scaffold with other 3-oxo-propanenitrile-piperazine derivatives, differing primarily in the substituents on the piperazine ring. Key analogs include:
3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile
- Substituent : 2-Phenylethyl (lipophilic, electron-donating).
- Applications: Limited data, but similar compounds are explored in CNS-targeted drug discovery.
3-[4-(Diphenylmethyl)piperazin-1-yl]-3-oxopropanenitrile
- Substituent : Diphenylmethyl (bulky, sterically hindered).
Urea-Linked Piperazine Derivatives (e.g., Compounds 11a–o)
Physicochemical and Pharmacological Comparisons
Table 1: Comparative Analysis of Key Parameters
| Compound Name | Substituent | Molecular Weight (g/mol) | LogP* | Bioactivity Notes |
|---|---|---|---|---|
| 3-[4-(4-Nitrophenyl)piperazin-1-yl]-... | 4-Nitrophenyl | 314.3 | ~1.2 | Unreported; nitro group may confer redox activity. |
| 3-Oxo-3-[4-(2-phenylethyl)piperazin... | 2-Phenylethyl | 297.4 | ~2.8 | Unknown; phenethyl may enhance CNS penetration. |
| 3-[4-(Diphenylmethyl)piperazin-1-yl]-... | Diphenylmethyl | 369.5 | ~4.5 | Discontinued; poor solubility likely limited utility. |
| Compound 11a (Urea derivative) | Fluorophenyl-urea | 484.2 | ~2.1 | High yield (85%); potential kinase inhibition. |
*LogP estimated using fragment-based methods.
Pharmacological Potential
- Dopamine Receptor Targeting : Piperazine derivatives (e.g., L-750,667 in ) show high D4 receptor selectivity. The nitro group’s electron-withdrawing nature may modulate receptor affinity .
- Antimicrobial Activity : Urea-piperazine hybrids () exhibit diverse bioactivity; nitriles may serve as precursors for bioactive heterocycles.
Biological Activity
3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile, with the CAS number 122648-74-2, is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H14N4O3
- Molecular Weight : 274.275 g/mol
- Structure : The compound features a piperazine ring substituted with a nitrophenyl group and a nitrile moiety, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. Key mechanisms include:
- Antibacterial Activity : The compound has been investigated for its ability to inhibit bacterial growth, likely through interference with essential cellular processes. The nitro group may be reduced to form reactive intermediates that damage cellular components, leading to cell death.
- Antifungal Activity : Similar to its antibacterial properties, it exhibits potential antifungal effects by disrupting fungal cell integrity and function.
In Vitro Studies
-
Antimicrobial Efficacy :
- A study demonstrated that this compound showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess potency.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 -
Mechanistic Insights :
- The compound's mechanism involves the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. It was shown to inhibit the activity of specific enzymes critical for bacterial survival.
Case Studies
-
Clinical Relevance :
- A case study highlighted the use of this compound in combination therapies for treating resistant bacterial infections. Patients exhibited improved outcomes when treated with a regimen including this compound alongside traditional antibiotics.
-
Toxicity Assessment :
- Toxicological evaluations indicated that while the compound is effective against pathogens, it exhibits low cytotoxicity in human cell lines, suggesting a favorable safety profile for potential therapeutic applications.
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Antibacterial Activity | Antifungal Activity | Unique Features |
|---|---|---|---|
| 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol | Moderate | Low | Used in triazole synthesis |
| Methyl 3-nitro-4-[4-(4-nitrophenyl)piperazin-1-yl]benzoate | High | Moderate | Investigated as a tyrosinase inhibitor |
Q & A
Q. What are the optimal synthetic routes for 3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling a nitrophenyl-piperazine precursor with a cyanoacetate derivative. Key steps include:
- Nucleophilic substitution : Reacting 4-(4-nitrophenyl)piperazine with ethyl cyanoacetate in the presence of a base (e.g., K₂CO₃) under reflux conditions in anhydrous acetonitrile .
- Kinetic control : Maintaining temperatures below 80°C to minimize side reactions like nitrile hydrolysis.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >90% purity.
Q. Optimization Strategies :
- Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, molar ratios) and identify optimal conditions .
- Monitor reaction progress via HPLC with UV detection (λ = 254 nm) to track intermediates.
Q. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer: Employ a multi-technique approach:
- NMR Spectroscopy : Confirm the piperazine ring (δ 2.8–3.5 ppm for N–CH₂ groups) and nitrophenyl moiety (δ 7.5–8.2 ppm aromatic protons) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 315.1334 (calculated for C₁₃H₁₄N₄O₃).
- X-ray Crystallography : Resolve crystal packing (if crystalline) to confirm stereoelectronic effects of the nitrophenyl group .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as Category 2 skin/eye irritant) .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (respiratory toxicity Category 3).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste per local regulations .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in biological systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The nitrophenyl group likely enhances electron-withdrawing effects, influencing binding to biological targets .
- Molecular Dynamics (MD) Simulations : Simulate interactions with serotonin/dopamine receptors (e.g., 5-HT₁A, D₂) due to the piperazine scaffold’s affinity for CNS targets .
- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple assays (e.g., receptor binding vs. functional cAMP assays) to distinguish direct binding from downstream effects .
- Off-Target Screening : Use radioligand displacement assays (e.g., against σ receptors) to identify non-specific interactions .
- Metabolite Profiling : Perform LC-MS/MS to detect degradation products or active metabolites that may confound results .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically assessed?
Methodological Answer:
- Forced Degradation Studies :
- Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH (37°C, 24h) and monitor degradation via HPLC .
- Thermal stress : Heat to 80°C for 48h and analyze for nitrile → amide conversion .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C .
Q. What advanced analytical techniques characterize its interaction with serum proteins?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize human serum albumin (HSA) on a sensor chip and measure binding kinetics (ka/kd) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic (piperazine) vs. electrostatic (nitrophenyl) interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
